4-amino-3-(trifluoromethyl)butan-1-ol
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Overview
Description
4-amino-3-(trifluoromethyl)butan-1-ol is a chemical compound that features an amino group, a trifluoromethyl group, and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(trifluoromethyl)butan-1-ol can be achieved through several synthetic routes. One common method involves the hydroamination of olefins with nitroarenes, which has been reported by Baran and coworkers . This method provides a chemically differentiated building block for organic synthesis and medicinal chemistry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(trifluoromethyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted butanols or butylamines.
Scientific Research Applications
4-amino-3-(trifluoromethyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-(trifluoromethyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol: A hindered amine used in organic synthesis and medicinal chemistry.
1-amino-4,4,4-trifluoro-butan-2-ol: Another trifluoromethyl-containing compound with similar applications.
Uniqueness
4-amino-3-(trifluoromethyl)butan-1-ol is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1330753-66-6 |
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Molecular Formula |
C5H10F3NO |
Molecular Weight |
157.1 |
Purity |
95 |
Origin of Product |
United States |
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